1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane

Descripción

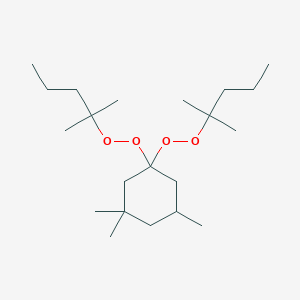

1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane (CAS 104066-39-9) is a peroxyketal organic peroxide with the molecular formula C₂₁H₄₂O₄ and a molecular weight of 358.556 g/mol . Its structure features two t-hexylperoxy groups (-O-O-C(CH₂CH₃)₃) attached to a 3,3,5-trimethylcyclohexane backbone. This compound is widely utilized as a high-temperature initiator or crosslinking agent in polymers, adhesives, and medical rubber sterilization due to its controlled decomposition kinetics and stability .

Key properties include:

Propiedades

IUPAC Name |

1,1,5-trimethyl-3,3-bis(2-methylpentan-2-ylperoxy)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-10-12-19(6,7)22-24-21(25-23-20(8,9)13-11-2)15-17(3)14-18(4,5)16-21/h17H,10-16H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRCDEARNUVZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)OOC1(CC(CC(C1)(C)C)C)OOC(C)(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619312 | |

| Record name | 1,1,5-Trimethyl-3,3-bis[(2-methylpentan-2-yl)peroxy]cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104066-39-9 | |

| Record name | (3,3,5-Trimethylcyclohexylidene)bis[(1,1-dimethylbutyl) peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104066-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,5-Trimethyl-3,3-bis[(2-methylpentan-2-yl)peroxy]cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peroxide, (3,3,5-trimethylcyclohexylidene)bis[(1,1-dimethylbutyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Key Steps:

-

Protonation of the carbonyl oxygen in 3,3,5-trimethylcyclohexanone by an acid catalyst, enhancing electrophilicity.

-

Nucleophilic attack by the hydroperoxide’s oxygen on the activated carbonyl carbon.

-

Deprotonation to form a hemiketal intermediate.

-

Second peroxygenation with another equivalent of THHP, followed by elimination of water to yield the final product.

The mechanism is highly sensitive to acid strength, stoichiometry, and temperature, as excessive protonation may lead to side reactions such as Baeyer-Villiger oxidation or peroxide decomposition.

Laboratory-Scale Synthesis Protocols

Catalytic Systems and Reaction Conditions

The choice of acid catalyst significantly impacts yield and purity. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are widely employed due to their strong protonating capacity. However, weaker acids like acetic acid (AcOH) reduce side reactions at the cost of slower kinetics.

Table 1: Catalyst Performance in Laboratory Synthesis

| Catalyst | Concentration (wt%) | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂SO₄ | 0.5–1.0 | 78–82 | 95–97 |

| p-TsOH | 1.0–2.0 | 80–85 | 96–98 |

| AcOH | 2.0–5.0 | 65–70 | 92–94 |

Solvent Selection

Non-polar solvents like hexane or cyclohexane improve peroxide stability by minimizing polar interactions. However, toluene is preferred for its balance of solubility and ease of removal via distillation.

Table 2: Solvent Effects on Reaction Efficiency

| Solvent | Boiling Point (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Hexane | 69 | 75 | 6–8 |

| Toluene | 111 | 82 | 4–6 |

| Cyclohexane | 81 | 78 | 5–7 |

Reactions conducted with 1:4 ketone:THHP molar ratio and 1% H₂SO₄.

Industrial Production Methodologies

Continuous Flow Reactors

Industrial processes favor continuous flow systems to mitigate thermal runaway risks. A typical setup involves:

-

Pre-mixing zone : 3,3,5-trimethylcyclohexanone and THHP are combined with solvent.

-

Reaction chamber : Catalytic acid is introduced under precise temperature control (15–30°C).

-

Quenching stage : Base wash (e.g., NaHCO₃) neutralizes residual acid.

Table 3: Scalability Metrics for Continuous Production

| Parameter | Laboratory Scale | Pilot Plant (100 L) | Industrial (10,000 L) |

|---|---|---|---|

| Yield (%) | 82 | 80–85 | 78–82 |

| Throughput (kg/h) | 0.5 | 12–15 | 150–200 |

| Purity (%) | 97 | 95–97 | 94–96 |

Data extrapolated from patent CN102336694A.

Advanced Optimization Strategies

Catalytic Acid Modifications

Biphasic systems using immobilized acids (e.g., sulfonated silica gels) enable catalyst recovery and reduce waste. Trials show:

Análisis De Reacciones Químicas

Types of Reactions

1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane undergoes various types of reactions, including:

Decomposition: The compound decomposes to form free radicals, which can initiate polymerization or crosslinking reactions.

Common Reagents and Conditions

Acid Catalysts: Used in the synthesis of the compound.

Heat: Required to initiate the decomposition of the peroxide groups.

Major Products Formed

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Polymer Chemistry

- Initiator for Polymerization : 1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane serves as a radical initiator in the polymerization of various monomers. Its ability to generate free radicals upon thermal decomposition allows it to initiate polymerization processes effectively.

- Case Study : A study demonstrated its effectiveness in thermally initiating the curing of vinyl ester resin, where it significantly enhanced the mechanical properties of the final product compared to conventional methods .

-

Material Science

- Crosslinking Agent : The compound is utilized as a crosslinking agent to improve the mechanical properties and thermal stability of materials. By facilitating crosslinking between polymer chains, it enhances the durability and performance of various materials .

- Case Study : Research indicated that using this compound in bitumen curing processes resulted in improved mechanical strength and thermal resistance.

-

Biomedical Research

- Potential in Drug Delivery Systems : Investigations are ongoing into the use of this compound in drug delivery systems due to its ability to form stable polymer networks that can encapsulate therapeutic agents.

- Safety Assessments : Studies have highlighted the need for safety measures when handling this compound due to potential toxic effects associated with exposure during industrial applications.

Mecanismo De Acción

The mechanism of action of 1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane involves the decomposition of the peroxide groups to form free radicals. These free radicals then initiate polymerization or crosslinking reactions by reacting with monomers or other reactive species . The molecular targets and pathways involved include the activation of carbon-carbon double bonds in monomers, leading to the formation of polymer chains .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The compound is structurally analogous to other cyclohexane-based peroxides but differs in substituent groups, which influence reactivity and stability. Key analogues include:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituent Groups |

|---|---|---|---|---|

| 1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane | 104066-39-9 | C₂₁H₄₂O₄ | 358.556 | t-hexylperoxy, 3,3,5-trimethyl |

| 1,1-Bis(tert-butylperoxy)-3,3,5-trimethyl cyclohexane | 6731-36-8 | C₁₇H₃₄O₄ | 302.46 | tert-butylperoxy, 3,3,5-trimethyl |

| 1,1-Bis(tert-butylperoxy)cyclododecane | N/A | C₂₄H₄₆O₄ | 422.62 | tert-butylperoxy, cyclododecane |

| Di-tert-butyl peroxide (DTBP) | 110-05-4 | C₈H₁₈O₂ | 146.23 | tert-butylperoxy |

Key Observations :

- Bulkier Groups Enhance Stability : The t-hexylperoxy substituent in the target compound increases steric hindrance compared to tert-butylperoxy analogues, delaying decomposition and enabling use in higher-temperature applications .

- Cyclododecane Derivatives : The cyclododecane-based analogue (C₂₄H₄₆O₄) exhibits a higher crosslinking rate than the target compound but lower thermal stability due to its strained 12-membered ring .

Thermal Decomposition and Reactivity

Decomposition kinetics and temperatures vary significantly with substituents:

Key Findings :

- The tert-butylperoxy analogue decomposes at lower temperatures (~110–130°C) due to reduced steric shielding, making it more reactive but less suited for high-temperature curing .

- DTBP, a simpler dialkyl peroxide, has the lowest thermal stability and is primarily used as a low-temperature initiator .

Application-Specific Performance

Key Advantages :

Actividad Biológica

1,1-Bis(t-hexylperoxy)-3,3,5-trimethyl cyclohexane is an organic peroxide with significant applications in polymer chemistry and material science. Its molecular formula is C18H36O4, and it is recognized for its high reactivity, particularly in initiating polymerization and crosslinking reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential toxicological effects, and applications in biomedical research.

- Molecular Weight : 358.6 g/mol

- CAS Number : 104066-39-9

- IUPAC Name : 1,1-Bis(t-hexylperoxy)-3,3,5-trimethylcyclohexane

- Structure : The compound features two hexylperoxy groups attached to a cyclohexane ring with three methyl substituents.

Mechanisms of Biological Activity

This compound primarily exhibits its biological activity through the generation of free radicals upon thermal decomposition. These free radicals can initiate various biochemical processes:

- Polymerization Initiation : The compound is used as a radical initiator in polymer synthesis. Its ability to generate radicals allows it to initiate the polymerization of various monomers, leading to the formation of polymers with desired properties.

- Crosslinking Agent : In material science, it enhances the mechanical properties and thermal stability of materials by facilitating crosslinking between polymer chains.

Acute Toxicity

Research indicates that exposure to high concentrations of this compound can lead to acute toxicity. In laboratory settings:

- Inhalation Studies : Repeated inhalation exposure resulted in degeneration and necrosis of respiratory tissues in animal models at high doses (OECD guidelines) .

Skin Sensitization

In dermal studies:

- Positive reactions were observed in guinea pig maximization tests (GPMTs) indicating potential skin sensitization effects upon repeated exposure .

Genotoxicity and Carcinogenicity

Available data suggest that this compound is not genotoxic. Negative results were reported in several in vitro assays assessing mutagenicity . Furthermore, based on structural analysis and available data, it is not considered likely to be carcinogenic.

Applications in Biomedical Research

The compound has been investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its unique chemical properties:

- Drug Delivery Systems : Its ability to form stable polymers makes it a candidate for controlled drug release applications.

- Biomedical Devices : Research is ongoing into its use as a biocompatible material in medical devices due to its mechanical strength and stability under physiological conditions .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 104066-39-9 | 358.6 g/mol | High reactivity; initiator for polymerization |

| 1,1-Bis(tert-butylperoxy)cyclohexane | 6731-36-8 | 302.45 g/mol | Similar initiator properties but different reactivity profile |

Case Study 1: Thermal Initiation in Polymer Engineering

A study evaluated the effectiveness of this compound as a thermal initiator for curing bitumen. The results demonstrated that the compound significantly improved the mechanical properties of the final product compared to traditional methods .

Case Study 2: Safety Assessment in Industrial Applications

An assessment conducted by industrial health authorities indicated that while the compound has beneficial applications in manufacturing processes, safety measures must be strictly adhered to due to its potential toxic effects upon exposure .

Q & A

Q. What analytical methods are recommended for detecting 1,1-bis(t-butylperoxy)-3,3,5-trimethylcyclohexane in environmental water samples?

A gas chromatography/high-resolution mass spectrometry (GC/HRMS) method has been validated for trace analysis in water. Samples are extracted with hexane, dried with anhydrous sodium sulfate, and purified via silica gel column chromatography (eluted with dichloromethane/hexane mixtures). The method achieves a detection limit of 0.086 ng/L and 74% recovery in spiked river water, with a relative standard deviation of 17% .

| Parameter | Value |

|---|---|

| Detection Limit | 0.086 ng/L |

| Recovery (3.0 ng/L) | 74% |

| RSD | 17% |

Q. What are the critical safety parameters for handling this compound in laboratory settings?

The compound is a strong oxidizer (Hazard Code O) and requires strict precautions:

Q. How is subchronic toxicity assessed for this compound?

A 13-week subchronic toxicity study in B6C3F1 mice involved dietary administration at 0.5–4.0% concentrations. Outcomes included weight changes, organ toxicity (liver/kidney histopathology), and determination of the maximum tolerable dose (MTD). This protocol is foundational for designing long-term toxicological evaluations .

Advanced Research Questions

Q. How does thermal decomposition kinetics inform storage and handling protocols?

Differential scanning calorimetry (DSC) studies reveal that thermal decomposition follows an nth-order reaction model. Key safety parameters include:

Q. What contradictions exist in polymer mobility studies involving derivatives of this compound?

Magic-angle spinning NMR analysis of polycarbonates synthesized with 1,1’-bis(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane (TMC-PC) showed reduced main-chain cyclohexylene ring mobility compared to Z-PC polymers. However, bulky side chains in SBI-PC unexpectedly exhibited higher flexibility, contradicting assumptions about steric hindrance. These findings necessitate revisiting structure-mobility relationships in polymer design .

Q. How can conflicting kinetic data from DSC studies be reconciled?

Discrepancies in decomposition kinetics (e.g., activation energy variations) may arise from differences in sample purity, heating rates, or experimental setups. A standardized protocol using vent sizing package (VSP) alongside DSC is recommended to validate kinetic models and improve reproducibility .

Q. What role does this compound play in polymerization initiation mechanisms?

As a radical initiator, it facilitates crosslinking in thermoplastic polyurethanes (TPU) and polymethyl methacrylate (PMMA) blends. Its decomposition generates tert-butoxy radicals, which initiate chain propagation. Optimal concentrations (≤57% with inert diluents) balance reactivity and safety in polymer synthesis .

Data Contradiction Analysis

Q. Why do NMR studies show unexpected mobility in bulky polymer side chains?

While main-chain cyclohexylene rings in TMC-PC are rigid due to steric constraints, fused five-membered rings in SBI-PC exhibit "wiggling" motions. This anomaly suggests that ring strain or intramolecular hydrogen bonding may override steric effects, a hypothesis requiring further molecular dynamics simulations .

Methodological Recommendations

- For environmental analysis : Prioritize GC/HRMS with silica gel purification to minimize matrix interference .

- For thermal studies : Combine DSC with adiabatic calorimetry to capture full decomposition profiles .

- For polymer applications : Use concentrations ≤57% to comply with IMDG safety regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.